

An In-depth Technical Guide to C.I. Pigment Red 22

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Compound of Interest

Compound Name: *Pigment red 22*

Cat. No.: *B021831*

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This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of C.I. **Pigment Red 22**, a monoazo pigment widely used in various industrial applications.

Chemical Structure and Identification

C.I. **Pigment Red 22** is an organic compound belonging to the family of Naphthol AS pigments. Its chemical structure is characterized by an azo group (-N=N-) linking a substituted phenyl group to a naphthol moiety.

Chemical Name: 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide[1][2]

Synonyms: C.I. 12315, Fast Red N, Brilliant Fat Scarlet[1][3]

Molecular Formula: C₂₄H₁₈N₄O₄[1][3]

Molecular Weight: 426.42 g/mol [1][3]

CAS Number: 6448-95-9[1][3]

Physicochemical and Performance Data

Pigment Red 22 is a red powder known for its bright, yellowish-red shade and good color strength.[\[1\]](#)[\[2\]](#) It exhibits moderate to good fastness properties, making it suitable for a range of applications. The following table summarizes its key quantitative data.

Property	Value	References
Physical Appearance	Red powder	[1]
Shade	Yellowish Red	
Density (g/cm ³)	1.34 - 1.5	[4] [5]
Oil Absorption (g/100g)	40-50	[4]
pH Value	5.0 - 8.0	[1]
Heat Resistance	140 °C	[4] [5]
Light Fastness (Blue Wool Scale)	5-6	[4]

Synthesis of Pigment Red 22

The synthesis of **Pigment Red 22** is a classic example of azo chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.[\[1\]](#)

Synthesis Pathway

The overall reaction for the synthesis of **Pigment Red 22** is as follows:

Caption: Synthesis pathway of **Pigment Red 22**.

Experimental Protocol

The following is a representative experimental protocol for the laboratory-scale synthesis of **Pigment Red 22**.

Materials and Reagents:

- 2-Methyl-5-nitroaniline

- 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS)
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl, concentrated)
- Sodium Hydroxide (NaOH)
- Sodium Acetate (CH₃COONa)
- Distilled Water
- Ice

Stage 1: Diazotization of 2-Methyl-5-nitroaniline

- In a 250 mL beaker, dissolve a specific molar equivalent of 2-Methyl-5-nitroaniline in a solution of concentrated hydrochloric acid and water.
- Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
- Prepare a solution of sodium nitrite in distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30 minutes.
- After the addition is complete, continue stirring the mixture for another 30 minutes at the same temperature to ensure complete diazotization. The formation of the diazonium salt solution is now complete.

Stage 2: Azo Coupling

- In a separate 500 mL beaker, dissolve a molar equivalent of 3-Hydroxy-N-phenyl-2-naphthamide in a dilute aqueous solution of sodium hydroxide.
- Cool this solution to 5-10 °C in an ice bath.

- Slowly add the previously prepared diazonium salt solution to the Naphthol AS solution with vigorous stirring.
- During the addition, maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a saturated solution of sodium acetate as a buffer.
- A colored precipitate of **Pigment Red 22** will form immediately.
- Continue stirring the reaction mixture for 1-2 hours at 5-10 °C to ensure the completion of the coupling reaction.

Stage 3: Isolation and Purification

- Filter the precipitated pigment using a Buchner funnel.
- Wash the filter cake thoroughly with distilled water until the filtrate is neutral to remove any unreacted starting materials and inorganic salts.
- Dry the purified **Pigment Red 22** in an oven at 60-70 °C to a constant weight.

Spectroscopic Data

Detailed spectroscopic data such as UV-Vis and NMR for **Pigment Red 22** are not readily available in the public domain and would typically require experimental determination.

However, based on its chemical structure, the following characteristics can be anticipated:

- UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show strong absorption in the visible region, which is responsible for its red color. The extended conjugation provided by the azo group and aromatic rings will lead to a λ_{max} in the range of 450-550 nm.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for N-H stretching (from the amide group), C=O stretching (amide), N=N stretching (azo group), and various aromatic C-H and C=C stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the presence of the methyl, nitro, and phenyl groups, as well as the naphthalene core.

This technical guide provides a foundational understanding of C.I. **Pigment Red 22** for research and development purposes. For specific applications, further characterization and performance testing are recommended.

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References

- 1. Pigment Red 22 [dyestuffintermediates.com]
- 2. Pigment Red 22 | Fineland Chem [finelandchem.com]
- 3. Pigment red 22 (pr22) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 4. Pigment Red 22 CAS#: 6448-95-9 [amp.chemicalbook.com]
- 5. Pigment Red 22 | 6448-95-9 [chemicalbook.com]
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